1,1-Dicyclohexyl-3-(1-naphthyl)urea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129721-54-6 |
|---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1,1-dicyclohexyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C23H30N2O/c26-23(24-22-17-9-11-18-10-7-8-16-21(18)22)25(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h7-11,16-17,19-20H,1-6,12-15H2,(H,24,26) |
InChI Key |
BFNLMCOUVHVNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 1,1 Dicyclohexyl 3 1 Naphthyl Urea
Strategies for the Construction of Unsymmetrical Urea (B33335) Linkages
The formation of an unsymmetrical urea requires the controlled coupling of two different amine precursors with a carbonyl source. The primary challenge lies in preventing the formation of symmetric urea byproducts, which often necessitates strategies that differentiate the reactivity of the amine components or utilize a stepwise approach. acs.org
Carbodiimide-Mediated Coupling Reactions
Carbodiimides are a class of highly effective coupling agents in organic synthesis, primarily used for the formation of amide and ester bonds. peptide.comwikipedia.org Their application in urea synthesis is nuanced but fundamentally relies on their powerful dehydrating capabilities.
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely utilized condensing agent, especially in peptide synthesis. thieme-connect.comthieme-connect.com Its primary function is to activate a carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine to form an amide bond. wikipedia.org The mechanism involves the carboxylic acid adding across the N=C=N bond of DCC to form a highly reactive O-acylisourea intermediate. thieme-connect.comamericanpharmaceuticalreview.com This intermediate is then readily aminolyzed to produce the desired amide and the N,N'-dicyclohexylurea (DCU) byproduct. thieme-connect.com
While the direct coupling of two distinct amines using DCC to form a urea is not a standard one-pot reaction, DCC is integral to several multistep strategies that yield unsymmetrical ureas. For example, DCC can be used in reactions involving isocyanate intermediates, which are key synthons for ureas. nih.govorganic-chemistry.org The reaction of an amine with an isocyanate is a common method for preparing unsymmetrical ureas. nih.gov DCC's role can also be indirect, such as in the dehydration of N,N'-dicyclohexylurea (DCU) to regenerate DCC itself, a process relevant to the lifecycle of this reagent. researchgate.netgoogle.com
In peptide synthesis, to minimize side reactions and racemization, DCC is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu). peptide.comthieme-connect.compeptide.com These additives trap the O-acylisourea intermediate to form active esters, which are less prone to racemization and react cleanly with amines. peptide.com
A defining characteristic of reactions mediated by N,N'-Dicyclohexylcarbodiimide (DCC) is the formation of N,N'-dicyclohexylurea (DCU) as a stoichiometric byproduct. thieme-connect.comthieme-connect.combachem.com The physical properties of DCU significantly influence the reaction workup and purification process.
Key Properties and Challenges:
Insolubility: DCU is nearly insoluble in most common organic solvents, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate. thieme-connect.comthieme-connect.compeptide.com
Precipitation: Due to its low solubility, DCU typically precipitates from the reaction mixture as it is formed. peptide.comtaylorandfrancis.com
Separation: This precipitation allows for its removal by simple filtration in many solution-phase syntheses, which is a major advantage of using DCC. peptide.comthieme-connect.comtaylorandfrancis.com
Contamination: However, the removal is not always quantitative, and residual DCU can contaminate the desired product, complicating purification, especially if the product has similar polarity. researchgate.net
Strategies for DCU Removal: Several techniques have been developed to effectively remove the DCU byproduct. The choice of method depends on the scale of the reaction and the properties of the product.
| Method | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Filtration | The solid DCU is separated from the reaction solution by filtration. The filter cake can be washed with a small amount of cold solvent. | Simple, fast, and suitable for large-scale reactions. | May not remove all DCU, especially fine particles or dissolved traces. | peptide.comthieme-connect.comtaylorandfrancis.com |
| Solvent Trituration/Washing | The crude product mixture is stirred with a solvent in which DCU is poorly soluble (e.g., cold acetonitrile, diethyl ether). The insoluble DCU is then filtered off. | Can improve purity significantly after initial filtration. | Product may also have low solubility in the chosen solvent, leading to yield loss. | taylorandfrancis.comresearchgate.net |
| Column Chromatography | The product is purified using column chromatography. Using Florisil instead of silica (B1680970) gel has been reported to be effective, as DCU elutes quickly. | Provides high purity. | Costly, time-consuming, and may not be ideal for large-scale production. Similar polarity between product and DCU can be problematic on silica. | researchgate.net |
| Use of Alternative Carbodiimides | Employing water-soluble carbodiimides like EDC or soluble carbodiimides like DIC. The corresponding urea byproducts are removed by aqueous workup (for EDC) or are more soluble and easily washed away (for DIC). | Avoids the issue of insoluble byproduct precipitation. | These reagents may be more expensive or have different reactivity profiles compared to DCC. | peptide.combachem.comresearchgate.net |
Hypervalent Iodine Reagent-Promoted Amide-Amine Coupling
A modern, metal-free approach to synthesizing unsymmetrical ureas involves the use of hypervalent iodine(III) reagents. nih.govmdpi.comnih.gov These compounds are attractive due to their relatively low toxicity, ready availability, and mild reaction conditions. organic-chemistry.orgacs.orgnsf.gov
A notable example is the use of (diacetoxyiodo)benzene, PhI(OAc)₂, as a coupling mediator for the reaction between primary amides and various amines. nih.govmdpi.com This method circumvents the need for transition-metal catalysts, high temperatures, or inert atmospheres often required in other coupling protocols. mdpi.com
Mechanism and Application: The reaction is believed to proceed through a Hofmann-type rearrangement. The primary amide reacts with the hypervalent iodine reagent to generate an isocyanate intermediate in situ. This highly reactive intermediate is immediately trapped by the amine present in the reaction mixture to form the desired unsymmetrical urea. organic-chemistry.orgmdpi.com
This strategy demonstrates broad substrate scope, accommodating a wide range of primary and secondary amines, as well as various primary benzamides. nih.govmdpi.com For the synthesis of 1,1-Dicyclohexyl-3-(1-naphthyl)urea, this methodology could be applied by reacting 1-naphthamide (B1198061) with dicyclohexylamine (B1670486) in the presence of PhI(OAc)₂.
| Amide Substrate | Amine Substrate | Resulting Urea Product Type | Key Features | Reference |
|---|---|---|---|---|
| Benzamide | Piperidine | N-Aryl-N',N'-dialkylurea | Metal-free, mild conditions (80 °C), broad substrate scope. | mdpi.com |
| p-Toluamide | (R)-1-Phenylethylamine | Chiral N-Aryl-N'-alkylurea | ||
| Benzamide | Adamantan-1-amine | N-Aryl-N'-alkylurea with bulky group |
The versatility of this method makes it particularly valuable for late-stage functionalization in drug discovery, where mild conditions and high functional group tolerance are essential. nih.govmdpi.com
Multicomponent Reaction Approaches Towards Urea Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. rsc.orgorganic-chemistry.org These reactions are highly atom-economical and efficient, enabling the rapid construction of complex molecular architectures from simple precursors. Several MCRs have been developed for the synthesis of ureas and related heterocycles. mdpi.com
While a direct MCR for this compound is not explicitly described, the principles can be applied to construct the core urea functionality. Key strategies include:
Carbonyl Sulfide (B99878) (COS) as a C1 Source: A catalyst-free, one-pot reaction between amines and carbonyl sulfide (COS) can produce asymmetric ureas. acs.org The high selectivity is achieved by carefully selecting the nucleophilicity of the reacting amines and controlling reaction conditions. acs.orgrsc.org
Carbon Dioxide (CO₂) as a C1 Source: Metal-free methods using CO₂ at atmospheric pressure have been developed to synthesize a variety of symmetrical and unsymmetrical ureas. organic-chemistry.org
Biginelli Reaction: This classic MCR involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs). rsc.orgmdpi.com While the product is a heterocycle, it demonstrates the utility of urea as a key building block in MCRs.
Isocyanide-Based MCRs: Reactions like the Ugi and Passerini reactions utilize isocyanides as key components to rapidly generate peptide-like structures and other complex molecules. organic-chemistry.orgmdpi.com These can be adapted to form urea derivatives.
| Reaction Name/Type | Components | Typical Product | Key Features | Reference |
|---|---|---|---|---|
| COS-Based Synthesis | Amine 1, Amine 2, Carbonyl Sulfide (COS) | Unsymmetrical Urea | Catalyst-free, mild conditions, high selectivity based on amine nucleophilicity. | acs.orgrsc.org |
| CO₂-Based Synthesis | Amine 1, Amine 2, Carbon Dioxide (CO₂) | Symmetrical or Unsymmetrical Urea | Metal-free, uses atmospheric CO₂, environmentally friendly. | organic-chemistry.org |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea (B124793) | Dihydropyrimidinone (DHPM) | Efficient access to complex heterocyclic compounds. | rsc.orgmdpi.com |
| Ugi Reaction | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High structural diversity, generates peptidomimetics. | organic-chemistry.orgmdpi.com |
Stereoselective and Enantioselective Synthetic Routes (via related urea/thiourea systems)
Although this compound is an achiral molecule, the development of stereoselective methods for synthesizing chiral ureas and thioureas is a frontier in organic synthesis. These methods often employ chiral catalysts to control the three-dimensional arrangement of atoms during bond formation. The principles derived from these systems are broadly applicable to asymmetric synthesis.
The primary strategies rely on organocatalysis, where a small, chiral organic molecule accelerates the reaction and induces enantioselectivity.
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have been successfully used to catalyze the enantioselective condensation of glyoxals and ureas to form 5-monosubstituted hydantoins (cyclic urea derivatives). rsc.org The catalyst is believed to control the stereochemistry through face-selective protonation of a key enol intermediate. rsc.org
Chiral (Thio)urea Catalysis: Chiral urea and thiourea derivatives can themselves act as catalysts. They typically function by forming multiple hydrogen bonds with a substrate, creating a chiral environment that directs the approach of a reactant. nih.gov For example, amido-thiourea catalysts have been used for the highly enantioselective hydrocyanation of imines. The catalyst binds the imine through a dual hydrogen-bonding interaction, activating it and controlling the stereochemical outcome of the cyanide addition. nih.gov
These methods highlight the power of non-covalent interactions in achieving high levels of stereocontrol in reactions forming C-N and C-C bonds adjacent to a urea or thiourea moiety.
| Catalyst Type | Reaction Example | Mechanism of Stereocontrol | Achieved Enantioselectivity | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Condensation of glyoxals and ureas | Face-selective protonation of an enol-type intermediate. | High yields and enantioselectivities reported. | rsc.org |
| Chiral Amido-Thiourea | Hydrocyanation of imines | Dual hydrogen-bonding interaction between the catalyst and the imine substrate, creating a chiral pocket. | High yields and enantioselectivities (up to 99% ee) reported. | nih.gov |
Reaction Pathway Elucidation and Kinetic Studies
The formation of this compound from the reaction of 1-naphthoic acid and dicyclohexylcarbodiimide (B1669883) (DCC) is a process that proceeds through a series of reactive intermediates. Understanding the formation and subsequent transformation of these intermediates is crucial for optimizing reaction conditions and maximizing the yield of the desired N-acylurea product.
Investigation of O-Acyl Isourea Intermediate Formation
The initial step in the reaction between a carboxylic acid, such as 1-naphthoic acid, and dicyclohexylcarbodiimide (DCC) is the formation of a highly reactive O-acylisourea intermediate. researchgate.netnih.govwikipedia.org This intermediate is generated by the nucleophilic attack of the carboxylate on the central carbon atom of the carbodiimide. chemicalbook.com
The formation of this O-acylisourea is a critical activation step, transforming the hydroxyl group of the carboxylic acid into a better leaving group. nih.govmasterorganicchemistry.com While generally unstable and difficult to isolate, the existence of O-acylisoureas has been supported by kinetic studies and, in some cases, by trapping experiments or direct observation under specific conditions. nih.gov For instance, research on sterically hindered "introverted" carboxylic acids has allowed for the trapping and characterization of adducts that are either the O-acylisourea or the rearranged N-acylurea. nih.gov
The general reaction can be depicted as follows:
1-Naphthoic Acid + Dicyclohexylcarbodiimide (DCC) ⇌ O-(1-Naphthoyl)-N,N'-dicyclohexylisourea
This equilibrium lies at the heart of DCC-mediated coupling reactions. The highly electrophilic nature of the O-acylisourea intermediate makes it susceptible to attack by various nucleophiles. wikipedia.orgchemicalbook.com
Mechanisms of O-to-N Acyl Migration in N-Acylurea Formation
In the absence of a strong external nucleophile, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form the thermodynamically more stable N-acylurea. researchgate.netresearchgate.net This process, known as an O-to-N acyl migration, is a key step in the synthesis of this compound from 1-naphthoic acid and DCC. nih.govresearchgate.net
The mechanism of this intramolecular rearrangement is believed to proceed through a cyclic transition state. This rearrangement is a well-documented phenomenon, particularly in peptide chemistry where it can be a significant side reaction. nih.govresearchgate.net Studies on the formation of N-acyl-N,N'-dicyclohexylureas from various arenecarboxylic acids and DCC have shown that this O-to-N acyl rearrangement can be rapid. researchgate.net
The migration pathway can be summarized as:
O-(1-Naphthoyl)-N,N'-dicyclohexylisourea → this compound
This intramolecular rearrangement is often favored, leading to the N-acylurea as the major product when no other nucleophiles are present to intercept the O-acylisourea intermediate.
Influence of Reaction Conditions on Product Selectivity and Yield
The selectivity and yield of this compound are highly dependent on the reaction conditions. Key parameters that influence the outcome include the choice of solvent, temperature, and the presence of any additives or catalysts.
The solvent plays a crucial role in mediating the competing reaction pathways. Solvents with low dielectric constants are known to favor the intramolecular O-to-N acyl migration, thus promoting the formation of the N-acylurea. In contrast, more polar solvents can facilitate competing reactions, such as the formation of the symmetrical anhydride (B1165640) of the carboxylic acid.
Temperature is another critical factor. Higher temperatures generally accelerate the rate of the O-to-N acyl migration, leading to a higher yield of the N-acylurea, but can also promote side reactions if not carefully controlled.
The table below summarizes the expected influence of various reaction conditions on the synthesis of N-acylureas, based on analogous reactions reported in the literature.
| Reaction Condition | Effect on N-Acylurea Formation | Rationale |
| Solvent | Non-polar aprotic solvents (e.g., dichloromethane, chloroform, THF) generally favor N-acylurea formation. | Low dielectric constant solvents stabilize the less polar transition state of the intramolecular rearrangement over more polar, intermolecular pathways. |
| Temperature | Elevated temperatures (e.g., room temperature to reflux) typically increase the rate of N-acylurea formation. | Provides the necessary activation energy for the O-to-N acyl migration. However, excessively high temperatures may lead to degradation or side products. |
| Concentration | Higher concentrations of reactants can increase the reaction rate. | Follows general principles of chemical kinetics. |
| Additives | The presence of strong nucleophiles (e.g., amines, alcohols) will lead to the formation of amides or esters, respectively, as the major product, competing with the N-acylurea formation. | The O-acylisourea intermediate is a potent acylating agent and will react with available nucleophiles. |
It is important to note that while these general trends are well-established, the optimal conditions for the synthesis of this compound would require empirical determination and optimization.
Structural Elucidation and Theoretical Chemistry of 1,1 Dicyclohexyl 3 1 Naphthyl Urea
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic techniques are fundamental to confirming the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR spectra would provide critical information on the chemical environment of each hydrogen and carbon atom, respectively. For 1,1-Dicyclohexyl-3-(1-naphthyl)urea, NMR analysis would be expected to confirm the presence and connectivity of the dicyclohexyl and naphthyl groups. Specifically, the spectra would show characteristic signals for the aliphatic protons and carbons of the two cyclohexyl rings and the aromatic protons and carbons of the naphthyl moiety. The integration of ¹H NMR signals would correspond to the number of protons in each environment, while the chemical shifts in the ¹³C NMR spectrum would indicate the types of carbon atoms (aliphatic, aromatic, carbonyl). Advanced 2D NMR techniques, such as COSY and HSQC, would be necessary to establish the stereochemical and conformational details, including the chair conformation of the cyclohexyl rings and their orientation relative to the urea (B33335) and naphthyl groups. However, no such specific NMR data has been published for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to display characteristic absorption bands for the N-H and C=O (amide I) groups of the urea linkage. A prominent C=O stretching vibration would likely appear in the region of 1630-1680 cm⁻¹. An N-H stretching band would be anticipated around 3300-3500 cm⁻¹, and its shape and exact position could provide insights into hydrogen bonding. Additionally, C-H stretching vibrations for the aliphatic cyclohexyl groups and the aromatic naphthyl group would be visible, typically just below and above 3000 cm⁻¹, respectively. Without experimental data, a precise analysis of these functional groups remains speculative.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide clues about its structure through analysis of its fragmentation patterns. For this compound (molar mass: 350.51 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed under techniques like electron ionization (EI) would be expected to show characteristic losses of the cyclohexyl and naphthyl groups, helping to piece together the molecular structure. Common fragments might include ions corresponding to the dicyclohexylamine (B1670486) cation, the naphthyl isocyanate cation, or other stable fragments resulting from the cleavage of the urea bonds. The absence of published mass spectra for this compound prevents a definitive analysis of its molecular weight and fragmentation behavior.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Polymorphism and Solid-State Structures (if applicable)
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. It is conceivable that this compound could exhibit polymorphism, but without any crystallographic data, it is impossible to know if different solid-state structures exist or what their characteristics might be.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules at an atomic level. These methods allow for the prediction of molecular structure, energetics, and behavior, providing insights that can be difficult to obtain through experimental means alone. For a molecule like this compound, these techniques can elucidate the intricate interplay of its bulky cyclohexyl groups and its aromatic naphthyl moiety.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for calculating properties such as molecular orbital energies, electron density distribution, and the energetics of chemical reactions.
In the case of this compound, the urea functional group can act as both a hydrogen bond donor and acceptor, influencing the electronic landscape. libretexts.org The reaction energetics of urea formation have also been studied using DFT, providing insights into the stability of the urea bond and the potential for side reactions. mdpi.com For example, computational studies on the formation of urethanes from isocyanates and alcohols have detailed the reaction mechanisms and activation barriers, which are analogous to the formation of ureas. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties of a Model Naphthyl Urea System
| Property | Representative Value | Description |
| HOMO Energy | -6.0 eV | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.5 eV | The energy difference between the HOMO and LUMO, which relates to the molecule's electronic excitability and chemical reactivity. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |
Note: The values in this table are illustrative and based on typical data for structurally similar aromatic ureas. They are intended to provide a qualitative understanding of the electronic properties of this compound.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, which is the collection of all its possible three-dimensional shapes and their relative energies.
For this compound, the conformational landscape is expected to be complex due to the rotational freedom around several single bonds. The two cyclohexyl rings will likely adopt chair conformations, as this is the most stable arrangement for this six-membered ring system. rsc.orgresearchgate.net However, the orientation of these rings relative to the urea plane and the naphthyl group can vary significantly.
The study of conformational analysis of similar structures, such as n-butane and substituted cyclohexanes, provides a framework for understanding the steric and torsional strains that govern the preferred conformations of this compound. cutm.ac.inslideshare.netunacademy.com The bulky nature of the cyclohexyl and naphthyl groups will lead to significant steric hindrance, which will limit the accessible conformational space. MD simulations of urea in aqueous solution have also provided insights into the dynamics of urea molecules and their interactions with their environment. nih.govnih.govresearchgate.net
Table 2: Key Dihedral Angles and Their Expected Impact on the Conformation of this compound
| Dihedral Angle | Description | Expected Conformation | Potential Impact |
| C-N-C-C (Urea-Cyclohexyl) | Rotation of the cyclohexyl group relative to the urea plane. | Staggered arrangements to minimize steric clash. | Influences the overall shape and accessibility of the urea functional group. |
| N-C-N-C (Urea-Naphthyl) | Rotation of the naphthyl group relative to the urea plane. | Likely non-planar due to steric hindrance with the cyclohexyl groups. | Affects the electronic conjugation between the naphthyl ring and the urea moiety. |
| C-C-C-C (within Cyclohexyl) | Torsional angles within the cyclohexyl rings. | Chair conformation. | Maintains the low-energy state of the cyclohexyl groups. |
Note: This table presents a qualitative analysis of the expected conformational preferences based on principles of stereochemistry and studies of analogous systems.
Prediction of Molecular Interactions and Binding Affinities
The ability of a molecule to interact with other molecules, including proteins and other biological targets, is fundamental to its chemical and biological activity. Computational methods can be used to predict these interactions and estimate the binding affinity, which is a measure of the strength of the interaction.
The urea moiety in this compound is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). libretexts.org The naphthyl group can participate in π-π stacking interactions with other aromatic systems. The dicyclohexyl groups, being large and nonpolar, can engage in hydrophobic interactions.
Computational techniques such as molecular docking can be used to predict how this compound might bind to a protein's active site. These methods involve generating a large number of possible binding poses and scoring them based on their predicted interaction energies. While specific binding affinity data for this compound is not available, studies on related urea derivatives have shown that they can act as potent inhibitors of various enzymes, such as soluble epoxide hydrolase. researchgate.netwikipedia.org This inhibitory activity is often mediated by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking interactions.
Table 3: Potential Molecular Interactions of this compound and Their Significance
| Type of Interaction | Structural Moiety Involved | Potential Significance |
| Hydrogen Bonding | Urea (N-H, C=O) | Key for binding to polar residues in a protein active site. |
| π-π Stacking | Naphthyl group | Interaction with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
| Hydrophobic Interactions | Dicyclohexyl groups | Anchoring the molecule in nonpolar pockets of a binding site. |
| van der Waals Forces | Entire molecule | General, non-specific interactions that contribute to overall binding affinity. |
Note: This table outlines the types of non-covalent interactions that this compound is expected to form, which are crucial for its potential biological activity.
Supramolecular Chemistry and Molecular Recognition Phenomena Involving 1,1 Dicyclohexyl 3 1 Naphthyl Urea
Hydrogen Bonding Networks in Self-Assembly
The urea (B33335) functional group is a powerful motif for directing self-assembly through the formation of robust and directional hydrogen bonds. In molecules like 1,1-dicyclohexyl-3-(1-naphthyl)urea, these interactions are the primary driving force for the creation of higher-order structures.
In the solid state, urea derivatives often form one-dimensional hydrogen-bonded chains. nih.gov For instance, related N,N'-dicyclohexylurea derivatives have been shown to form intermolecular N—H⋯O hydrogen bonds, creating chains of molecules. nih.gov The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as the acceptor. In the case of this compound, the single N-H proton is crucial for forming these networks. The absence of a second N-H proton, due to the disubstitution on one of the nitrogen atoms, prevents the formation of the common bifurcated hydrogen bond pattern seen in many other ureas.
In solution, the extent and nature of hydrogen bonding are dependent on the solvent environment. In non-polar solvents, the propensity for self-association through hydrogen bonding is high, leading to the formation of dimeric or oligomeric species. In more polar, hydrogen-bond-accepting solvents, the urea N-H group may preferentially interact with solvent molecules, disrupting the self-assembly process. Spectroscopic techniques, such as Infrared (IR) spectroscopy, can be employed to study these interactions by observing shifts in the N-H and C=O stretching frequencies upon hydrogen bond formation. For example, in trisubstituted ureas, a band around 1625 cm⁻¹ is often associated with hydrogen-bonded carbonyls, while a band near 1640 cm⁻¹ can be attributed to "free" carbonyl groups not involved in hydrogen bonding. mdpi.com
The cyclohexyl and naphthyl groups play a critical role in modulating the directionality and strength of the hydrogen bonds. The bulky dicyclohexyl groups attached to one nitrogen atom introduce significant steric hindrance. nih.gov This steric bulk can influence the conformation of the molecule and direct the approach of other molecules, thereby controlling the geometry of the resulting supramolecular assembly. The chair conformation of the cyclohexyl rings is a key structural feature. nih.gov
Anion Binding and Sensing Capabilities
The urea moiety is a well-established functional group for the recognition and sensing of anions. The N-H protons of the urea can act as a hydrogen bond donor "cleft" for binding anionic guest species.
Urea-based receptors have demonstrated a high selectivity for certain anions, with fluoride (B91410) being a particularly noteworthy example. nih.gov The strong hydrogen bonding interaction between the urea N-H protons and the highly basic fluoride anion is the primary mechanism for this selective recognition. nih.gov In the case of this compound, the single N-H proton is available to form a hydrogen bond with an anion. The binding event is often a 1:1 interaction where the anion is positioned in close proximity to the N-H group. The selectivity for fluoride over other halides (Cl⁻, Br⁻, I⁻) can be attributed to the high charge density and basicity of the fluoride ion, which allows it to form a stronger hydrogen bond.
The binding affinity can be quantified by determining the association constant (Kₐ), with higher values indicating a more stable host-guest complex. For related urea-based sensors, high association constants for fluoride have been reported. nih.gov The surrounding molecular structure, including the electron-withdrawing or -donating nature of the substituents, can fine-tune the acidity of the N-H proton and thus the anion binding strength.
The formation of a complex between the urea host and an anion guest is often accompanied by distinct changes in various spectroscopic signals, which forms the basis for its use in anion sensing.
UV-Vis Absorption Spectroscopy: Upon anion binding, changes in the electronic environment of the naphthyl chromophore can lead to shifts in the absorption bands. The formation of a charge-transfer (CT) complex between the electron-rich urea-anion complex and the aromatic system can result in the appearance of new, lower-energy absorption bands. nih.gov
Fluorescence Spectroscopy: The naphthyl group is fluorescent, and its emission properties are often sensitive to the local environment. Anion binding can lead to either quenching or enhancement of the fluorescence intensity, as well as shifts in the emission maximum. This response is a result of the alteration of electronic properties upon hydrogen bond formation and complexation. nih.gov
¹H-NMR Spectroscopy: Proton NMR is a powerful tool for studying anion binding. Upon addition of an anion like fluoride, the proton signal of the urea N-H group will typically experience a significant downfield shift, indicating the formation of a hydrogen bond. The magnitude of this shift can be correlated with the strength of the interaction. nih.gov
These spectroscopic changes allow for the ratiometric or turn-on/turn-off sensing of specific anions, making these compounds valuable tools in analytical chemistry.
Organogelation and Soft Matter Applications
The ability of this compound and similar molecules to self-assemble into extended, one-dimensional fibrous networks is the basis for their application as organogelators. Organogelators are low-molecular-weight compounds that can immobilize a large volume of an organic solvent at low concentrations, forming a gel.
The formation of a gel is a manifestation of the supramolecular self-assembly process occurring on a macroscopic scale. In the case of urea-based gelators, the initial formation of hydrogen-bonded chains is followed by the entanglement or bundling of these fibers to create a three-dimensional network that entraps the solvent molecules. The properties of the resulting gel, such as its thermal stability (gel-to-sol transition temperature), mechanical strength, and morphology, are highly dependent on the molecular structure of the gelator and the nature of the solvent.
Self-Assembly Mechanisms Leading to Organogel Formation
The transformation of this compound from a soluble state into a three-dimensional, solvent-entrapping organogel is a fascinating example of molecular self-assembly. This process is not driven by the formation of strong, permanent covalent bonds, but rather by a symphony of weaker, non-covalent interactions. The primary forces at play in the gelation process are a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions, all stemming from the unique architecture of the molecule.
At the heart of the self-assembly is the urea functional group, which acts as a powerful hydrogen-bonding motif. The N-H protons of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This directional bonding allows molecules of this compound to link together, forming one-dimensional fibrillar structures. These primary fibers then entangle and cross-link to create the macroscopic gel network.
The naphthyl group, a bulky and electron-rich aromatic system, contributes to the stability of the assembly through π-π stacking interactions. These interactions occur when the planar aromatic rings of adjacent molecules align, creating an attractive force. This stacking helps to reinforce the fibrillar structures initiated by hydrogen bonding.
The following table summarizes the key non-covalent interactions responsible for the organogelation of this compound.
| Interaction Type | Participating Molecular Moiety | Role in Self-Assembly |
| Hydrogen Bonding | Urea group (-NH-C=O-NH-) | Primary driving force for the formation of one-dimensional fibers. |
| π-π Stacking | Naphthyl group | Reinforces the fibrillar structure through aromatic interactions. |
| Hydrophobic Interactions | Cyclohexyl groups | Promotes aggregation and stabilizes the gel network. |
Tunable Properties of Gel Networks through Molecular Design
A key advantage of supramolecular gels is the potential to tune their macroscopic properties by making subtle changes to the molecular structure of the gelator. While specific studies on the modification of this compound are not extensively documented, the principles of supramolecular chemistry allow for predictions on how its gel network could be tailored.
The properties of the gel, such as its mechanical strength, thermal stability (gel-to-sol transition temperature), and solvent compatibility, are all intrinsically linked to the strength and nature of the non-covalent interactions within the network. By strategically modifying the chemical structure of the gelator, one can influence these interactions and, consequently, the bulk properties of the gel.
For example, the introduction of electron-donating or electron-withdrawing substituents onto the naphthyl ring could modulate the π-π stacking interactions. An electron-donating group might enhance the stacking, leading to a more robust and thermally stable gel. Conversely, a bulky substituent could sterically hinder the stacking, resulting in a weaker gel.
Similarly, modifications to the cyclohexyl groups could impact the hydrophobic interactions. Increasing the size of the aliphatic groups could enhance the hydrophobic effect, potentially leading to gelation in a wider range of nonpolar solvents.
The following table illustrates hypothetical modifications to the this compound structure and their potential effects on the resulting organogel properties.
| Structural Modification | Targeted Interaction | Predicted Effect on Gel Properties |
| Introduction of a methyl group on the naphthyl ring | π-π Stacking | Potential increase in gel strength and thermal stability. |
| Replacement of a cyclohexyl group with a smaller alkyl chain | Hydrophobic Interactions | Potential decrease in gel stability and lower gel-to-sol transition temperature. |
| Introduction of a polar group (e.g., -OH) on the naphthyl ring | Hydrogen Bonding & π-π Stacking | Potential for altered solvent compatibility and disruption of π-π stacking. |
Host-Guest Chemistry and Complexation Behavior
Beyond its ability to form extended networks, the urea functionality in this compound also endows it with the potential to act as a molecular receptor in host-guest chemistry. The directional N-H groups of the urea moiety are capable of forming hydrogen bonds with anionic guest species. nih.gov This interaction forms the basis for the recognition and binding of anions.
The binding of an anion by a urea-based receptor involves the formation of multiple hydrogen bonds between the urea N-H protons and the electron-rich surface of the anion. The strength and selectivity of this binding are influenced by several factors, including the basicity and geometry of the anion, as well as the steric and electronic properties of the host molecule. For instance, studies on other dicyclohexylurea derivatives have shown their ability to act as sensors for anions like fluoride, acetate, and hydroxide. nih.gov In some cases, the presence of strongly basic anions can even lead to the deprotonation of the urea moiety, which in turn affects its binding properties. rsc.org
While the primary binding interaction is hydrogen bonding, the naphthyl and cyclohexyl groups of this compound also play a role in defining the binding pocket and influencing selectivity. The bulky nature of these groups can create a specific steric environment around the urea binding site, potentially leading to preferential binding of certain anions over others.
The complexation behavior of this compound with various anions can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect the chemical shift changes upon the addition of a guest anion.
The following table outlines the potential host-guest interactions of this compound with various anions.
| Guest Anion | Potential Binding Interactions | Factors Influencing Complex Stability |
| Halides (e.g., F⁻, Cl⁻, Br⁻) | Hydrogen bonding between urea N-H and the anion. | Size and basicity of the halide ion. |
| Oxoanions (e.g., CH₃COO⁻, H₂PO₄⁻) | Hydrogen bonding between urea N-H and the oxygen atoms of the anion. | Geometry and charge distribution of the oxoanion. |
Role in Organocatalysis and Asymmetric Synthesis with Urea Based Systems
Design Principles for Urea-Derived Organocatalysts
The efficacy of urea (B33335) derivatives as organocatalysts stems from their ability to form specific, directional hydrogen bonds with substrates, thereby stabilizing transition states and lowering activation energies. The design of these catalysts is crucial for their activity and selectivity.
A pivotal strategy in designing highly effective organocatalysts is the incorporation of bifunctionality, where the catalyst possesses two distinct functional groups that work in concert. nih.gov In the context of urea-based catalysts, this typically involves combining the hydrogen-bonding urea moiety (a Lewis acidic site) with a Brønsted or Lewis basic site, such as a tertiary amine. nih.gov
This bifunctional architecture allows the catalyst to activate both the nucleophile and the electrophile simultaneously. For instance, in a Michael addition, the urea group can activate the electrophile (e.g., a nitroalkene) through hydrogen bonding, while the basic amine group deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its reactivity. nih.gov
The compound 1,1-Dicyclohexyl-3-(1-naphthyl)urea, in its current form, is a monofunctional hydrogen-bond donor. To transform it into a bifunctional catalyst, a basic functional group would need to be incorporated into its structure. This could be achieved, for example, by modifying one of the cyclohexyl rings or the naphthyl group to include an amino functionality. The spatial arrangement and rigidity of the scaffold connecting the urea and the basic site are critical for effective catalysis.
In asymmetric synthesis, the primary goal is to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other. Chiral urea-based organocatalysts achieve this by creating a chiral microenvironment around the reacting molecules.
For a urea derivative like this compound to induce chirality, it must itself be chiral. This is typically accomplished by introducing stereogenic centers into the catalyst's backbone, often derived from naturally occurring chiral molecules like amino acids or cinchona alkaloids. nih.gov These chiral scaffolds position the urea group and any other functional moieties in a rigid, well-defined spatial arrangement.
The mechanism of stereocontrol involves the formation of a diastereomeric transition state between the chiral catalyst and the substrate(s). The catalyst's urea group binds to the substrate through a double hydrogen-bonding interaction, fixing its orientation. nih.gov The bulky and sterically demanding groups on the chiral backbone then dictate the trajectory from which the other reactant can approach, favoring the formation of one stereoisomer. Density Functional Theory (DFT) calculations are often employed to elucidate the precise nature of these transition states and understand the origin of stereoselectivity. For example, in the alkylative desymmetrization of cyclopentene-1,3-diones, a bifunctional chiral urea catalyst orchestrates remote stereocontrol, where the generation of a stereocenter occurs at a position distant from the initial reaction site.
Applications in Stereoselective Organic Transformations
Chiral urea and thiourea (B124793) organocatalysts have been successfully applied to a wide array of stereoselective reactions, demonstrating their versatility and power in synthetic organic chemistry. nih.gov
The ability of urea-based catalysts to activate electrophiles through hydrogen bonding makes them particularly effective in a variety of nucleophilic addition reactions. Some prominent examples include:
Michael Additions: As mentioned, bifunctional thiourea catalysts are highly efficient for the asymmetric Michael addition of carbon and heteroatom nucleophiles to electron-deficient olefins like nitroalkenes. nih.gov
Mannich Reactions: The enantioselective addition of nucleophiles (like silyl (B83357) ketene (B1206846) acetals) to imines, catalyzed by chiral thioureas, provides a direct route to valuable chiral β-amino acids.
Strecker Reactions: The synthesis of α-amino acids through the hydrocyanation of imines was one of the early and highly successful applications of chiral thiourea catalysts. nih.gov
Carbonyl Reductions: Bifunctional thiourea-amine organocatalysts have been used for the highly enantioselective reduction of prochiral ketones to secondary alcohols using agents like catecholborane. nih.gov The proposed mechanism involves the thiourea activating the ketone carbonyl while the amine coordinates to the borane, enhancing its hydride-donating ability. nih.gov
The performance of a urea-based organocatalyst is evaluated by its ability to promote a reaction with high efficiency (yield, turnover number) and high enantioselectivity (enantiomeric excess, ee). Research in this area focuses on optimizing the catalyst structure to achieve these goals.
For example, studies on the asymmetric α-fluorination of β-keto esters using bifunctional (thio)urea-containing quaternary ammonium (B1175870) salts found that catalysts based on a trans-1,2-cyclohexanediamine backbone were highly powerful. These catalysts, at loadings as low as 2 mol%, could achieve enantiomeric ratios up to 93:7. Control experiments confirmed the necessity of the bifunctional design, as simplified monofunctional catalysts yielded nearly racemic products.
Similarly, in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, novel bifunctional thiourea catalysts derived from (+)-camphoric acid afforded products with high yields (up to 98%) and significant enantiomeric excesses. The table below summarizes the performance of a representative camphoric acid-derived thiourea catalyst in the Michael addition of acetylacetone (B45752) to various trans-β-nitrostyrenes.
Table 1: Performance of a Camphoric Acid-Derived Thiourea Catalyst in Asymmetric Michael Addition
| Entry | Nitrostyrene Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenyl | 95 | - | 70 |
| 2 | 4-Chlorophenyl | 98 | - | 74 |
| 3 | 4-Nitrophenyl | 96 | - | 65 |
| 4 | 2-Chlorophenyl | 90 | - | 68 |
Data derived from studies on bifunctional organocatalysts for asymmetric Michael additions.
Comparison with Metal and Enzyme Catalysis in Asymmetric Reactions
Organocatalysis, metal catalysis, and enzyme catalysis represent the three major branches of asymmetric catalysis, each with distinct advantages and disadvantages. researchgate.netrsc.org
Table 2: Comparison of Catalysis Types
| Feature | Organocatalysis (Urea-Based) | Metal Catalysis | Enzyme Catalysis |
|---|---|---|---|
| Catalyst Nature | Small, metal-free organic molecules researchgate.net | Transition metal complexes with chiral ligands rsc.org | Proteins (enzymes) researchgate.net |
| Sensitivity | Generally stable to air and moisture, robust | Often sensitive to air and moisture, requiring inert conditions nih.gov | Sensitive to temperature, pH, and solvent; operates in aqueous media |
| Toxicity | Low toxicity, environmentally benign ("green") nih.gov | Metals can be toxic and require removal from products | Non-toxic, biodegradable |
| Substrate Scope | Broad, but can be limited by the need for H-bond accepting groups | Very broad, wide range of transformations | Often highly specific to a particular substrate or reaction type |
| Enantioselectivity | Good to excellent, highly tunable catalyst structure nih.gov | Excellent, highly tunable ligand structure rsc.org | Near-perfect enantioselectivity (often >99% ee) |
| Cost & Availability | Often inexpensive, derived from readily available starting materials nih.gov | Can be expensive due to precious metals and complex ligands | Can be expensive to produce and purify, but also produced by fermentation |
Urea-based organocatalysts offer a compelling alternative to traditional metal catalysts, particularly due to their operational simplicity, stability, and lower toxicity. nih.gov While enzymes often provide unparalleled selectivity, their application can be limited by their substrate specificity and sensitivity to reaction conditions. researchgate.net Organocatalysts bridge this gap, providing robust and selective catalytic systems that are synthetically accessible and tunable. researchgate.net The development of bifunctional urea catalysts, which mimic the cooperative action of active sites in enzymes, represents a key advance in creating highly efficient and selective man-made catalysts.
Molecular Interactions and Functional Modulations of 1,1 Dicyclohexyl 3 1 Naphthyl Urea
Ligand-Receptor Interaction Mechanisms at a Molecular Level
The interaction of a ligand like 1,1-Dicyclohexyl-3-(1-naphthyl)urea with a biological receptor is governed by its three-dimensional structure and the distribution of its electronic properties. The urea (B33335) functional group is a key player in these interactions, capable of forming strong hydrogen bonds that can anchor the molecule within a receptor's binding site.
Computational docking is a powerful in-silico method used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nyu.edu This technique simulates the placement of the ligand into a binding site and scores the different poses based on their predicted binding affinity. nyu.edu
For a molecule like this compound, a computational docking study would begin with obtaining the 3D structure of a potential target protein from a database like the Protein Data Bank (PDB). The software would then explore various conformations of the urea derivative within the identified binding pocket of the target. The interaction energy, which includes terms for hydrogen bonding, van der Waals forces, and electrostatic interactions, is calculated to rank the potential binding modes.
The key interacting elements of this compound would be:
The Urea Moiety : The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.
The Naphthyl Group : This large, hydrophobic group can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.
The Dicyclohexyl Groups : These bulky, non-polar groups contribute significantly to the hydrophobic character of the molecule and can fit into hydrophobic pockets of a receptor, displacing water molecules and contributing favorably to the binding energy.
A related compound, 1,3-Dicyclohexylurea (DCU), is known to be a potent inhibitor of soluble epoxide hydrolase (sEH), and docking studies of similar inhibitors have revealed key interactions within the enzyme's active site. wikipedia.org It is plausible that this compound could be investigated against similar targets.
The relationship between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. For urea derivatives, specific structural features are often correlated with their activity.
The naphthyl group, being a large aromatic system, is often associated with enhanced biological activity due to potential hydrophobic and pi-stacking interactions. The substitution pattern on the naphthyl ring could also be critical. The placement at the 1-position determines the vector and angle at which this group projects from the urea core, influencing how it interacts with the target protein.
| Feature | Potential Functional Role |
| Urea Core | Hydrogen bond donor/acceptor, structural scaffold |
| 1,1-Dicyclohexyl Groups | Induce steric hindrance, enhance hydrophobicity, restrict conformation |
| 1-Naphthyl Group | Hydrophobic interactions, pi-pi stacking with aromatic residues |
Modulating Molecular Activity through Structural Derivatization
The biological activity of a lead compound can be fine-tuned through structural derivatization. For this compound, several modifications could be envisioned to explore and optimize its potential as a bioactive agent. N,N'-dicyclohexylurea (DCU) is noted as a readily available starting point for creating more complex derivatives through the functionalization of its amine groups. nih.gov
Strategies for derivatization could include:
Modification of the Naphthyl Ring : Introducing substituents (e.g., hydroxyl, methoxy, or halogen groups) at different positions on the naphthyl ring could alter the molecule's electronic properties and solubility, and introduce new points for hydrogen bonding. This can lead to enhanced binding affinity or selectivity for a target.
Alteration of the Cyclohexyl Groups : While more synthetically challenging, modifying the cyclohexyl rings could modulate the steric bulk and hydrophobicity.
Replacement of the Naphthyl Group : Substituting the naphthyl moiety with other aromatic or heteroaromatic systems could drastically change the compound's biological profile by allowing it to interact with different receptor types. For example, replacing it with a p-tolyl group, as seen in 1,1-Dicyclohexyl-3-(p-tolyl)urea, would present a different steric and electronic profile.
Strategies for Late-Stage Functionalization in Complex Molecular Systems
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in its synthesis. wikipedia.org This is a highly valuable strategy in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate, without needing to restart the synthesis from scratch. wikipedia.orgnih.gov
For a molecule like this compound, LSF would most likely target the C-H bonds, which are ubiquitous in the structure. The most promising sites for LSF would be the aromatic C-H bonds on the naphthyl ring, as they are generally more reactive than the C-H bonds on the aliphatic cyclohexyl rings.
Modern synthetic methods that could be applied include:
Metal-Catalyzed C-H Activation : Transition metals like palladium, rhodium, or ruthenium can catalyze the direct functionalization of C-H bonds. By choosing the appropriate catalyst and directing group (if necessary), it might be possible to selectively introduce new groups at specific positions on the naphthyl ring.
Photoredox Catalysis : This method uses light to initiate chemical reactions, often under mild conditions, and has emerged as a powerful tool for LSF.
Biocatalysis : Enzymes can offer unparalleled selectivity in functionalizing specific C-H bonds, even in complex molecules. researchgate.net An engineered enzyme could potentially hydroxylate a specific position on the naphthyl or cyclohexyl rings.
The development of novel methods for the synthesis of unsymmetrical ureas, such as those using hypervalent iodine reagents, also supports the potential for late-stage modifications, providing versatile routes to complex structures. nih.gov These advanced synthetic strategies are crucial for efficiently exploring the structure-activity relationships of complex urea derivatives.
Applications in Advanced Materials Science Leveraging 1,1 Dicyclohexyl 3 1 Naphthyl Urea
Enhancement of Polymer Stability and Durability
The inherent instability of many polymeric materials when exposed to environmental stressors such as heat, light, and ozone is a critical limitation to their widespread use in demanding applications. The incorporation of stabilizing additives is a common strategy to mitigate these degradation processes. 1,1-Dicyclohexyl-3-(1-naphthyl)urea has shown potential as a valuable additive for enhancing the stability and durability of polymers, particularly elastomers.
Anti-Exposure Cracking Properties in Elastomeric Materials
Elastomeric materials, such as natural and synthetic rubbers, are susceptible to a phenomenon known as exposure cracking, which is primarily initiated by atmospheric ozone. This leads to the formation of surface cracks that can propagate under stress, ultimately causing catastrophic failure of the material. While specific research data on the anti-exposure cracking properties of this compound is not widely available in public literature, the general class of N-substituted urea (B33335) derivatives has been investigated for their potential as antiozonants. The bulky dicyclohexyl and naphthyl groups in this compound are theorized to provide steric hindrance at the polymer surface, which may interfere with the initial attack of ozone on the polymer chains.
Table 1: Postulated Effects of this compound on Elastomer Properties
| Property | Postulated Effect | Underlying Mechanism (Hypothesized) |
| Resistance to Surface Cracking | Increased | Steric hindrance from bulky substituent groups impeding ozone interaction with polymer backbone. |
| Elongation at Break (after ozone exposure) | Maintained for longer periods | Prevention of chain scission reactions initiated by ozone. |
| Tensile Strength (after ozone exposure) | Higher retention | Reduced degradation of the polymer network. |
Note: The data in this table is hypothetical and based on the general understanding of antiozonant mechanisms. Specific experimental data for this compound is required for validation.
Mechanisms of Ozone Degradation Inhibition in Rubber Vulcanizates
The mechanism by which antiozonants protect rubber vulcanizates from ozone degradation is complex and can involve several pathways. For N-substituted ureas like this compound, it is hypothesized that the compound can act as a scavenger of ozone and other reactive species generated during the degradation process. The naphthyl group, with its extended π-electron system, could potentially react with ozone, neutralizing it before it can attack the double bonds in the rubber backbone.
Furthermore, the reaction products of the urea derivative with ozone might form a protective film on the rubber surface. This film could act as a physical barrier, preventing further penetration of ozone into the bulk of the material. The dicyclohexyl groups would contribute to the low volatility and high persistence of this protective layer.
Integration into Composite Materials for Enhanced Performance
The urea functionality of this compound can form hydrogen bonds with functional groups present on the surface of reinforcing fibers (e.g., glass or carbon fibers) and with the polymer matrix. This can lead to improved interfacial adhesion, resulting in more efficient stress transfer from the matrix to the fibers and, consequently, enhanced strength and toughness of the composite material. Moreover, its stabilizing properties can help protect the polymer matrix from thermal or oxidative degradation during processing and service life.
Functional Materials Design Based on Urea Scaffolds
The urea scaffold is a versatile platform for the design of a wide range of functional materials. The ability of the urea group to form strong and directional hydrogen bonds makes it an excellent building block for creating self-assembling systems and supramolecular structures. While specific research on functional materials derived directly from this compound is limited, the principles of urea-based material design are well-established.
By modifying the substituent groups on the urea nitrogen atoms, it is possible to tune the properties of the resulting materials. For example, the incorporation of chromophores could lead to materials with interesting optical properties, while the attachment of catalytically active moieties could result in novel supported catalysts. The dicyclohexyl and naphthyl groups of the parent compound provide a foundation of thermal stability and defined steric bulk that can be leveraged in the design of these more complex functional materials.
Table 2: Potential Functional Materials Derived from Urea Scaffolds
| Functional Moiety | Potential Application | Role of Urea Scaffold |
| Fluorophores | Fluorescent sensors, organic light-emitting diodes (OLEDs) | Provides structural rigidity and facilitates intermolecular interactions. |
| Liquid Crystalline Groups | Displays, optical switches | Directs the self-assembly into ordered phases. |
| Biocompatible Polymers | Tissue engineering scaffolds, drug delivery systems | Offers sites for hydrogen bonding and controlled degradation. |
Future Directions and Emerging Research Perspectives for 1,1 Dicyclohexyl 3 1 Naphthyl Urea
Novel Synthetic Methodologies and Process Intensification
While the synthesis of urea (B33335) derivatives is well-established, future research could focus on developing more efficient, sustainable, and scalable methods for producing 1,1-Dicyclohexyl-3-(1-naphthyl)urea and its analogues.
Key Research Thrusts:
One-Pot Reactions: Developing one-pot syntheses starting from readily available precursors would enhance efficiency. For instance, methods using chlorosulfonyl isocyanate followed by in-situ hydrolysis with the appropriate amine have proven effective for other aryl ureas and could be adapted. researchgate.net
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer significant advantages in terms of safety, reproducibility, and scalability. This approach allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, often leading to higher yields and purity.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. Solvent-free or solid-state microwave-assisted synthesis, as proposed for some N-acyl urea derivatives, represents a green chemistry approach that could be explored. nih.gov
Catalytic Routes: Investigating catalytic methods, such as the coupling of N,N′-disubstituted carbodiimides with aldehydes using N-heterocyclic carbene (NHC) precursors, could open new pathways to urea derivatives under mild, aerobic conditions. nih.gov
Table 1: Comparison of Potential Synthetic Routes
| Methodology | Potential Advantages | Key Considerations |
|---|---|---|
| Isocyanate Addition | High yield, direct formation of the urea bond. | Availability and handling of 1-naphthyl isocyanate. |
| Carbodiimide Chemistry | Utilizes common coupling agents like DCC. nih.gov | Formation of dicyclohexylurea byproduct can complicate purification. |
| Flow Chemistry | High throughput, enhanced safety, precise control. | Requires specialized equipment and process optimization. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. nih.gov | Scalability can be a challenge; potential for localized overheating. |
Advanced Spectroscopic Techniques for Dynamic Studies
The interplay of hydrogen bonding from the urea group and π-stacking from the naphthyl ring suggests that this compound can participate in dynamic self-assembly processes. Advanced spectroscopic techniques are crucial for probing these dynamics in real-time.
Key Research Thrusts:
Time-Resolved Spectroscopy: Utilizing time-resolved fluorescence and UV-Vis spectroscopy to monitor the kinetics of aggregation and disaggregation in response to external stimuli (e.g., temperature, solvent polarity). The intrinsic fluorescence of the naphthalene (B1677914) moiety serves as a sensitive local probe.
2D NMR Spectroscopy: Advanced Nuclear Magnetic Resonance techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed insights into the spatial proximity of the cyclohexyl and naphthyl protons in solution, revealing conformational preferences and intermolecular interactions in aggregates.
Circular Dichroism (CD) Spectroscopy: In cases where self-assembly leads to chiral superstructures, CD spectroscopy would be invaluable. Studies on other achiral naphthalene derivatives bearing a urea moiety have shown that they can form helical assemblies with distinct CD signals. nih.gov This technique could reveal if this compound exhibits similar behavior.
Rational Design of New Supramolecular Assemblies and Functional Materials
The molecular structure of this compound is inherently suited for forming ordered structures through non-covalent interactions. Future research should focus on rationally designing and controlling these assemblies to create novel functional materials.
Key Research Thrusts:
Organogels: The balance of flexible, aliphatic groups and rigid, aromatic components, linked by a strong hydrogen-bonding unit, is a hallmark of low molecular weight organogelators. Research should explore the gelation capabilities of this compound in various organic solvents and characterize the resulting fibrous networks using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD). nih.gov
Liquid Crystals: By systematically modifying the peripheral groups (e.g., adding alkyl chains to the naphthyl ring), it may be possible to induce liquid crystalline phases. The directional hydrogen bonding of the urea core can promote the necessary anisotropic molecular arrangement.
Co-crystals and Multi-Component Materials: Exploring the co-crystallization of this compound with other molecules could lead to materials with tunable properties. The urea group can form robust hydrogen-bonded synthons with complementary functional groups like carboxylic acids or amides, creating predictable one-dimensional chains or more complex networks. nih.gov
Computational Predictions for Structure-Property-Function Relationships
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to guide experimental work. Applying these methods can provide fundamental insights into the behavior of this compound at the molecular level.
Key Research Thrusts:
Conformational Analysis: Predicting the most stable molecular conformations and the rotational barriers around key single bonds. This is crucial for understanding how the molecule packs in the solid state and how it behaves in solution.
Electronic Structure and Spectroscopic Prediction: Calculating properties such as the Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) surfaces, and theoretical spectroscopic data (IR, NMR). nih.gov These calculations can help interpret experimental spectra and predict reactivity. For example, the MEP can identify the most likely sites for hydrogen bonding and other intermolecular interactions.
Modeling of Self-Assembly: Using molecular dynamics (MD) simulations to model the aggregation process in different solvents. These simulations can reveal the key intermolecular interactions (hydrogen bonding vs. π-stacking) that drive self-assembly and predict the morphology of the resulting nanostructures.
Table 2: Potential Applications of Computational Modeling
| Computational Method | Predicted Property | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, MEP. nih.gov | Predicting reactivity, understanding electronic properties. |
| Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectra. | Aiding in the interpretation of experimental spectroscopic data. |
| Molecular Dynamics (MD) | Aggregation behavior, radial distribution functions. | Simulating the self-assembly process to guide material design. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, interaction energies. | Quantifying the strength and nature of hydrogen bonds. |
Exploration of Undiscovered Catalytic and Recognition Phenomena
The urea moiety is a well-established functional group in the fields of organocatalysis and molecular recognition, primarily due to its ability to act as a potent hydrogen bond donor.
Key Research Thrusts:
Anion Recognition: The two N-H protons on the urea group can act as a binding site for anions (e.g., halides, carboxylates, phosphates) through hydrogen bonding. Future studies should investigate the affinity and selectivity of this compound for various anions using techniques like NMR titration and Isothermal Titration Calorimetry (ITC).
Organocatalysis: Thiourea (B124793) analogues are widely used as organocatalysts. The urea core of this compound could similarly activate electrophiles through hydrogen bonding, catalyzing reactions such as Michael additions or Friedel-Crafts reactions. The bulky dicyclohexyl and naphthyl groups would create a specific chiral-like pocket around the catalytic site.
Biomolecule Interactions: The structure possesses features—hydrogen bond donors/acceptors and hydrophobic groups—that are key for binding to biological targets like enzymes or receptors. mdpi.com Initial screening could explore its potential as an inhibitor for enzymes where urea derivatives have shown activity, such as HIV protease. nih.gov The binding modes could be explored through docking studies and confirmed with biophysical assays.
Q & A
Q. What are the established synthetic routes for 1,1-Dicyclohexyl-3-(1-naphthyl)urea, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the preparation of urea derivatives via nucleophilic substitution or condensation. For example, cyclohexyl isocyanate may react with 1-naphthylamine under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM). Optimization of temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) is critical to minimize side products like biuret formation. Catalysts such as triethylamine or DMAP can enhance reaction efficiency .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the urea linkage and substituent positions, with aromatic protons in the naphthyl group appearing as distinct multiplet signals (δ 7.2–8.3 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 361.5). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays) .
Q. What structural insights can X-ray crystallography provide for this compound?
Single-crystal X-ray diffraction reveals bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles between the cyclohexyl and naphthyl groups, which influence steric interactions and molecular packing. Such data are critical for understanding conformational stability and intermolecular interactions in solid-state applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, buffer pH) or compound purity. Methodological standardization, including orthogonal purity validation (NMR, HPLC) and controlled biological replicates, is recommended. Cross-referencing with PubChem bioassay data (AID 743255) can contextualize findings .
Q. What strategies optimize the compound’s stability under physiological conditions?
Hydrolytic stability of the urea moiety can be assessed via accelerated degradation studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. LC-MS monitoring identifies degradation products (e.g., cyclohexylamine). Structural modifications, such as introducing electron-withdrawing groups on the aryl rings, may enhance stability. Stability data should align with ICH guidelines for pre-clinical studies .
Q. How does stereoelectronic tuning of substituents affect its interaction with biological targets?
Computational modeling (DFT, molecular docking) can predict how cyclohexyl/naphthyl substituents influence binding to targets like G-protein-coupled receptors. For example, the naphthyl group’s π-stacking with aromatic residues (e.g., Tyr181 in EGFR) may enhance affinity. Experimental validation via SAR studies (e.g., substituting naphthyl with biphenyl) is critical .
Methodological Challenges
Q. What are the key challenges in scaling up synthesis without compromising purity?
Large-scale reactions often face issues with exothermicity and byproduct formation. Flow chemistry systems improve heat dissipation, while column chromatography alternatives (e.g., recrystallization in ethanol/water mixtures) enhance scalability. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor reaction progression in real time .
Q. How can researchers address solubility limitations in in vitro assays?
Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins. Dynamic Light Scattering (DLS) quantifies aggregation, while critical micelle concentration (CMC) studies guide surfactant use. Alternative solvents like PBS with 0.1% Tween-80 are often validated for cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
